Scientific Field: Metabolic Disorders
Summary of Application: Isovaleroylglycine is a key biomarker in the diagnosis and management of isovaleric acidemia, a rare metabolic disorder.
Results or Outcomes: The guideline development group (GDG) identified 22 structured key questions and each study was rated according to its level of evidence.
Scientific Field: Clinical Chemistry
Summary of Application: Isovaleroylglycine is used as a biomarker in the urine of patients with Isovaleric Acidemia, a metabolic disease.
Methods of Application: The method involves extracting Isovaleroylglycine from urine and separating it by thin-layer chromatography from other constituents of urine.
Results or Outcomes: This method fulfills the criteria for rapid and simple detection of Isovaleric Acidemia.
N-Isovaleroylglycine, also known as Isovaleroylglycine, is an acyl glycine compound characterized by the molecular formula and a molecular weight of approximately 159.18 g/mol. It is classified as a minor metabolite of fatty acids and is produced primarily through the action of the enzyme glycine N-acyltransferase, which catalyzes the reaction between acyl-CoA and glycine to form N-acylglycine and CoA . This compound is particularly notable as a byproduct of leucine catabolism, and its accumulation is associated with metabolic disorders such as Isovaleric Acidemia, where it serves as a biomarker for the condition .
The primary chemical reaction involving N-Isovaleroylglycine is catalyzed by glycine N-acyltransferase, which facilitates the following transformation:
In this context, when isovaleryl-CoA (derived from leucine) reacts with glycine, it produces N-Isovaleroylglycine and CoA . This reaction highlights the role of N-Isovaleroylglycine in amino acid metabolism and fatty acid degradation.
N-Isovaleroylglycine exhibits various biological activities. It is primarily recognized as a human urinary metabolite, with elevated levels indicating metabolic disturbances related to leucine metabolism . In particular, its accumulation in urine serves as a diagnostic indicator for Isovaleric Acidemia, a genetic disorder caused by a deficiency in the enzyme isovaleryl-CoA dehydrogenase, leading to an inability to metabolize leucine properly . Additionally, studies suggest that N-Isovaleroylglycine may play a role in energy metabolism and could be implicated in conditions such as obesity .
The synthesis of N-Isovaleroylglycine can be achieved through several methods:
The enzymatic method is preferred for its specificity and efficiency in producing the desired compound without significant side products .
N-Isovaleroylglycine has several applications in both clinical and research settings:
Interaction studies involving N-Isovaleroylglycine have primarily focused on its metabolic pathways and associations with various disorders. Research indicates that its levels can be significantly altered in conditions such as Isovaleric Acidemia and ethylmalonic encephalopathy, suggesting that it may interact with other metabolites involved in these pathways. Elevated concentrations of N-Isovaleroylglycine have been noted in patients with these conditions compared to healthy individuals, underscoring its role as a metabolic marker .
N-Isovaleroylglycine belongs to the class of acyl glycines, which are derivatives of amino acids modified by acyl groups. Here are some similar compounds:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Glycylglycine | Dipeptide formed from glycine; involved in peptide synthesis. | |
Propionylglycine | Metabolite associated with propionic acid metabolism; elevated levels indicate propionic acidemia. | |
Butyrylglycine | Related to butyric acid metabolism; serves as a marker for certain metabolic disorders. |
N-Isovaleroylglycine is unique due to its specific association with leucine metabolism and its role as a biomarker for Isovaleric Acidemia. While other acyl glycines also serve as metabolites, N-Isovaleroylglycine's distinct pathway through leucine catabolism sets it apart from others like propionylglycine or butyrylglycine, which are linked to different metabolic processes .
Irritant